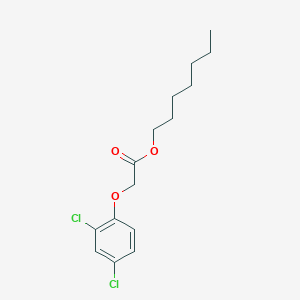

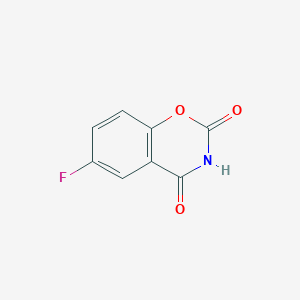

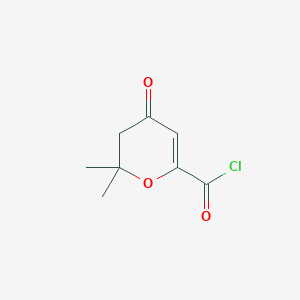

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Herbicidal Activity and Synthesis

Synthesis and Herbicidal Activity : A study explored the synthesis of compounds structurally related to flumioxazin, including 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, for their herbicidal activity. These compounds were found to inhibit protoporphyrinogen oxidase, demonstrating potential as broad-spectrum herbicides with high efficacy and safety to crops. One compound, in particular, showed commercial levels of activity comparable to other herbicides in this class and was safe to various crops at certain application rates (Huang et al., 2005).

Crystal Structure Analysis : The crystal structure of flumioxazin was determined, providing insights into the molecular interactions that may underlie its herbicidal activity. This study contributes to understanding the structural basis of the herbicidal function of benzoxazine dione derivatives (Park et al., 2015).

Antimycobacterial Applications

- Antimycobacterial Agents : Research has identified benzoxazine dione derivatives as promising antimycobacterial agents. A series of compounds, including those related to 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, exhibited in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains, highlighting their potential in treating tuberculosis and related infections (Waisser et al., 2000).

Chemical Synthesis and Molecular Properties

Novel Synthesis Methods : Innovative methods for synthesizing benzoxazine dione derivatives, including 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, have been developed to improve the efficiency and yield of these compounds. These methods facilitate the production of herbicides and potential pharmaceutical agents (Hai, 2007).

Luminescent Properties and Electron Transfer : Studies on related compounds, such as naphthalimide derivatives with piperazine substituents, have explored their luminescent properties and photo-induced electron transfer. These investigations contribute to a broader understanding of the molecular properties of benzoxazine diones and their potential applications in materials science (Gan et al., 2003).

Propiedades

IUPAC Name |

6-fluoro-1,3-benzoxazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGAPWSWRLDIMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602328 |

Source

|

| Record name | 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione | |

CAS RN |

134792-45-3 |

Source

|

| Record name | 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)

![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)